4-Hydroxy-3-methylsulfanylbenzoic acid

Description

BenchChem offers high-quality 4-Hydroxy-3-methylsulfanylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methylsulfanylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8O3S |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

4-hydroxy-3-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C8H8O3S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) |

InChI Key |

RFZWUDLNHIWPJP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

"4-Hydroxy-3-methylsulfanylbenzoic acid" chemical properties

An In-depth Technical Guide to 4-Hydroxy-3-methylsulfanylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Hydroxy-3-methylsulfanylbenzoic acid, a specialized aromatic compound with significant potential in medicinal chemistry and materials science. Due to its status as a niche research chemical, this guide synthesizes data from analogous structures and first-principle chemical theory to present a robust predictive profile. It covers nomenclature, physicochemical properties, in-depth spectroscopic analysis, a proposed synthetic route, chemical reactivity, potential applications, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold.

Chemical Identity and Nomenclature

4-Hydroxy-3-methylsulfanylbenzoic acid is a trifunctional aromatic compound containing a carboxylic acid, a phenolic hydroxyl group, and a methylsulfanyl (thioether) group. These functional groups are arranged on a benzene ring, making it a valuable building block for more complex molecular architectures.

-

IUPAC Name: 4-Hydroxy-3-(methylsulfanyl)benzoic acid

-

Synonyms: 3-(Methylthio)-4-hydroxybenzoic acid

-

CAS Number: While not broadly listed, a unique CAS number would be assigned upon commercial registration.

-

Molecular Formula: C₈H₈O₃S

-

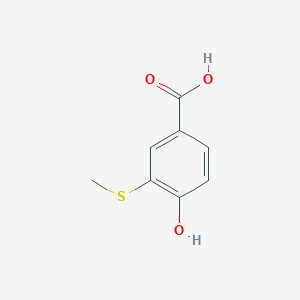

Chemical Structure:

Caption: Chemical structure of 4-Hydroxy-3-methylsulfanylbenzoic acid.

Physicochemical Properties

The properties of this compound are determined by its functional groups, which allow for strong intermolecular hydrogen bonding (from -OH and -COOH) and moderate polarity. The following table summarizes its key calculated and estimated properties.

| Property | Value | Source/Method |

| Molecular Weight | 184.21 g/mol | Calculated |

| Exact Mass | 184.02451 Da | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted (Analogous to similar phenols) |

| Melting Point | ~170-180 °C | Estimated (Based on analogs like 4-Hydroxy-3-methylbenzoic acid, mp 173-177 °C)[1] |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in hot water; insoluble in nonpolar solvents like hexane. | Predicted based on functional groups |

| pKa | ~4.0-4.5 (Carboxylic), ~9.0-9.5 (Phenolic) | Estimated |

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation.[2] The following data are predicted based on the chemical structure and established spectroscopic principles.

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~12.5 ppm (s, 1H): A very broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH ).

-

~9.5-10.0 ppm (s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH ).

-

~7.6 ppm (d, J≈2 Hz, 1H): Aromatic proton at C2, ortho to the -COOH group. It appears as a doublet due to coupling with the H at C6.

-

~7.5 ppm (dd, J≈8.5, 2 Hz, 1H): Aromatic proton at C6, ortho to the -OH group and meta to the -COOH group. It appears as a doublet of doublets from coupling with H at C5 and H at C2.

-

~6.9 ppm (d, J≈8.5 Hz, 1H): Aromatic proton at C5, ortho to the -OH group. It appears as a doublet from coupling with the H at C6.

-

~2.45 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfanyl group (-SCH₃ ).

-

¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ):

-

~167 ppm: Carboxyl carbon (C OOH).

-

~158 ppm: Aromatic carbon attached to the hydroxyl group (C -OH).

-

~131 ppm: Aromatic carbon at C6.

-

~128 ppm: Aromatic carbon at C2.

-

~125 ppm: Aromatic carbon attached to the carboxylic acid group (C -COOH).

-

~120 ppm: Aromatic carbon attached to the methylsulfanyl group (C -SCH₃).

-

~115 ppm: Aromatic carbon at C5.

-

~15 ppm: Methyl carbon of the methylsulfanyl group (-SC H₃).

-

Infrared (IR) Spectroscopy

-

Sample State: KBr Pellet

-

Expected Absorption Bands (cm⁻¹):

-

3300-2500 cm⁻¹ (very broad): A characteristic wide band due to the O-H stretching of the hydrogen-bonded carboxylic acid, superimposed with the phenolic O-H stretch.[3]

-

~1680 cm⁻¹ (strong): C=O stretching of the carboxylic acid dimer.[3]

-

~1600, 1510, 1440 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): C-O stretching of the carboxylic acid and phenol.

-

~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.[3]

-

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI)

-

Expected Fragments (m/z):

-

184 (M⁺): The molecular ion peak.

-

167: Loss of a hydroxyl radical (-OH).

-

139: Loss of a carboxyl group (-COOH).

-

121: Subsequent loss of water from the M⁺-COOH fragment.

-

Synthesis and Purification

A robust method for preparing 4-Hydroxy-3-methylsulfanylbenzoic acid is via electrophilic substitution on 4-hydroxybenzoic acid. The phenolic hydroxyl group is a strong activating group, directing substitution to the ortho position (C3).

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Thioalkylation of 4-Hydroxybenzoic Acid

Causality: This protocol utilizes the reaction of an activated phenol with dimethyl sulfoxide (DMSO) in the presence of a strong acid like HCl. The acid protonates DMSO, which then acts as an electrophile, and subsequent reduction and methylation steps (in situ) lead to the desired methylsulfanyl group at the activated ortho position.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzoic acid (10.0 g, 72.4 mmol) in dimethyl sulfoxide (100 mL).

-

Acid Addition: While stirring, carefully bubble dry hydrogen chloride (HCl) gas through the solution for 15-20 minutes, or add concentrated aqueous HCl (20 mL). The solution will warm up.

-

Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMSO and acid.

-

Purification (Self-Validating): The primary method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60 °C. The purity can be validated by measuring the melting point and obtaining spectroscopic data (NMR, IR) to confirm the structure.

Chemical Reactivity

The molecule's reactivity is governed by its three distinct functional groups, offering multiple avenues for chemical modification.

Caption: Reactivity map showing potential transformations.

-

Carboxylic Acid Group: This group can undergo standard reactions such as Fischer esterification with alcohols, conversion to an acid chloride using thionyl chloride, and subsequent amidation to form amides.[4]

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base, and the resulting phenoxide is a strong nucleophile. It can be alkylated to form ethers or acylated to form phenolic esters.

-

Methylsulfanyl (Thioether) Group: The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂ in acetic acid) will convert it to the corresponding sulfoxide. Stronger oxidizing agents (e.g., m-CPBA) can further oxidize it to the sulfone.

Applications and Research Interest

While specific applications for this exact molecule are not widely documented, its structure is highly relevant to drug discovery and materials science.

-

Scaffold for Drug Design: The carboxylic acid group is a common pharmacophore that enhances water solubility and can form strong hydrogen bonds with biological targets.[5] The overall structure can serve as a foundational scaffold for developing inhibitors for various enzymes.

-

Bioisosteric Replacement: The methylsulfanyl group can act as a bioisostere for other functionalities, allowing chemists to fine-tune a lead compound's steric and electronic properties to improve efficacy or metabolic stability.

-

Antioxidant Potential: Phenolic compounds are well-known for their antioxidant properties.[4] The presence of the electron-donating hydroxyl and methylsulfanyl groups may confer this molecule with radical-scavenging capabilities.

-

Intermediate for Complex Synthesis: It serves as a versatile intermediate. For example, the functional groups can be selectively protected and modified to build more elaborate molecules for applications ranging from pharmaceuticals to polymers.[6]

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on data from structurally similar chemicals like 4-hydroxy-3-methoxybenzoic acid and other substituted phenols.[7]

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

-

Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. May be air sensitive.[9][10]

-

Incompatibilities: Strong oxidizing agents, strong bases, strong acids.[9]

References

-

Thermo Fisher Scientific. (2011). Safety Data Sheet: 4-Fluoro-3-hydroxybenzoic acid.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 3-Hydroxybenzoic acid.

-

Alfa Aesar. (2025). Safety Data Sheet: 2-Hydroxy-3-methoxybenzaldehyde.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxy-3-methoxybenzoic acid.

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. National Center for Biotechnology Information.

-

PubChem. (n.d.). 4-Hydroxy-3-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information.

-

Chemsrc. (2025). 4-Hydroxy-3-methylbenzenesulfonic acid.

-

BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).

-

ECHEMI. (n.d.). 4-Hydroxybenzoic acid SDS, 99-96-7 Safety Data Sheets.

-

YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.

-

Sigma-Aldrich. (n.d.). 4-Hydroxy-3-methylbenzoic acid 97%.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.

-

ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

Cheméo. (n.d.). 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties.

-

The Royal Society of Chemistry. (n.d.). Supplementary data.

-

ChemicalBook. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum.

-

Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].

-

MDPI. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents.

-

ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway.

Sources

- 1. 4-羟基-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. openmedscience.com [openmedscience.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

The Emerging Potential of 4-Hydroxy-3-methylsulfanylbenzoic Acid Derivatives in Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 4-hydroxy-3-methylsulfanylbenzoic acid, its derivatives, and analogs as a promising scaffold in medicinal chemistry and drug development. While direct literature on this specific substitution pattern is nascent, this paper synthesizes information on related 4-hydroxybenzoic acid derivatives and the impact of methylsulfanyl functionalization to project the potential of this compound class. We will delve into proposed synthetic routes, key chemical transformations for derivatization, and a forward-looking analysis of their potential biological activities and structure-activity relationships (SAR). This guide is intended for researchers, medicinal chemists, and drug development professionals interested in novel aromatic scaffolds with potential therapeutic applications.

Introduction: The 4-Hydroxybenzoic Acid Scaffold and the Intrigue of Sulfur Introduction

The 4-hydroxybenzoic acid (4-HBA) framework is a privileged scaffold in nature and medicinal chemistry, found in a wide array of bioactive natural products and synthetic drugs.[1] Its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] The phenolic hydroxyl and the carboxylic acid groups provide key hydrogen bonding interactions with biological targets and offer multiple points for chemical modification.

The introduction of a methylsulfanyl (-SCH3) group, also known as a methylthio group, at the 3-position of the 4-hydroxybenzoic acid core presents an intriguing avenue for drug design. The methylthio group can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, electronic character, and metabolic stability.[4] This, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile. The sulfur atom can participate in various non-covalent interactions and is also susceptible to oxidation to the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) derivatives, offering a built-in mechanism for generating analogs with a spectrum of polarities and hydrogen bonding capabilities.

This guide will systematically explore the synthetic landscape and potential biological relevance of 4-hydroxy-3-methylsulfanylbenzoic acid and its derivatives, providing a roadmap for future research and development in this promising area.

Synthetic Pathways to the Core Scaffold and Its Derivatives

While a definitive, high-yield synthesis for 4-hydroxy-3-methylsulfanylbenzoic acid is not yet prominently reported in the literature, a plausible and efficient route can be designed based on established methodologies for the ortho-functionalization of phenols.

Proposed Synthesis of 4-Hydroxy-3-methylsulfanylbenzoic Acid

A logical approach to the synthesis of the core molecule involves the regioselective introduction of a methylsulfanyl group onto a 4-hydroxybenzoic acid precursor. A potential synthetic workflow is outlined below:

Rationale behind the proposed synthesis:

-

Esterification: Protection of the carboxylic acid as a methyl ester is a standard initial step to prevent side reactions in subsequent steps. This is typically achieved under acidic conditions with methanol.[5]

-

Ortho-selective Hydroxymethylation: The introduction of a functional group handle at the 3-position is crucial. The ortho-selective hydroxymethylation of phenols is a known transformation, often carried out using formaldehyde in the presence of a base.

-

Conversion to a Leaving Group: The hydroxyl group of the hydroxymethyl intermediate is converted to a better leaving group, such as a chloride, using reagents like thionyl chloride or concentrated hydrochloric acid.

-

Thiomethylation: Nucleophilic substitution of the chloride with sodium thiomethoxide (NaSCH3) introduces the desired methylsulfanyl group.

-

Hydrolysis: Finally, deprotection of the methyl ester via basic hydrolysis, followed by acidification, yields the target 4-hydroxy-3-methylsulfanylbenzoic acid.

Derivatization Strategies

The core scaffold can be readily diversified at two key positions: the carboxylic acid and the methylsulfanyl group.

2.2.1. Modification of the Carboxylic Acid:

-

Esterification: A wide range of esters can be synthesized by reacting the carboxylic acid with various alcohols under acidic catalysis or by converting the acid to an acyl chloride followed by reaction with an alcohol. These derivatives can act as prodrugs or modulate the lipophilicity of the parent compound.

-

Amidation: Coupling of the carboxylic acid with a diverse library of amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of amides. This allows for the introduction of various functional groups and can significantly impact biological activity.

2.2.2. Oxidation of the Methylsulfanyl Group:

The sulfur atom of the methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide and sulfone.

-

Synthesis of 4-Hydroxy-3-methylsulfinylbenzoic Acid: Oxidation of the methylsulfanyl group to a sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide in acetic acid.[6]

-

Synthesis of 4-Hydroxy-3-methylsulfonylbenzoic Acid: Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions with hydrogen peroxide.[7][8]

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights

While specific biological data for 4-hydroxy-3-methylsulfanylbenzoic acid derivatives is limited, we can extrapolate potential activities and SAR based on the known properties of related compounds.

Projected Biological Activities

-

Antimicrobial Activity: 4-Hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties.[2] The introduction of a lipophilic methylsulfanyl group could enhance membrane permeability and potentially broaden the spectrum of activity against various bacteria and fungi.

-

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are excellent radical scavengers.[3] The methylsulfanyl group may influence the antioxidant potential by altering the electronic properties of the phenol. Derivatives could be investigated for their ability to inhibit inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

-

Anticancer Activity: Numerous phenolic compounds exhibit anticancer properties through various mechanisms, including induction of apoptosis and inhibition of cell proliferation.[2] The unique electronic and steric properties of the methylsulfanyl group and its oxidized forms could lead to novel interactions with anticancer targets.

-

Enzyme Inhibition: The structural features of this scaffold make it a candidate for inhibiting various enzymes. For instance, modified benzoic acids have been explored as inhibitors of enzymes involved in metabolic disorders.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the SAR for this class of compounds would be crucial for optimizing their biological activity. Key areas to investigate include:

| Structural Modification | Rationale and Expected Impact on Activity |

| Variation of the Carboxylic Acid Moiety | Conversion to esters and amides will modulate lipophilicity and hydrogen bonding capacity, impacting cell permeability and target binding. Long-chain esters may enhance membrane interactions, while specific amide functionalities could introduce new binding interactions. |

| Oxidation State of the Sulfur | The oxidation of the methylsulfanyl group to sulfoxide and sulfone introduces polarity and hydrogen bond accepting capabilities. This can significantly alter solubility, metabolic stability, and binding to target proteins. A sulfone group, for example, is a strong hydrogen bond acceptor. |

| Substitution on the Aromatic Ring | Further substitution on the benzene ring (e.g., with halogens, alkyl, or alkoxy groups) would fine-tune the electronic and steric properties of the molecule, allowing for optimization of target-specific interactions. |

| Analogs with Modified Spacers | Replacing the benzoic acid with bioisosteres or introducing spacers between the aromatic ring and the acidic group could lead to compounds with improved pharmacokinetic properties and novel biological activities. |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the synthesis of the core molecule and a representative biological assay. These are based on standard laboratory procedures for similar transformations and should be optimized for specific substrates.

Synthesis of 4-Hydroxy-3-methylsulfanylbenzoic Acid

Step 1: Esterification of 4-Hydroxybenzoic Acid

-

To a solution of 4-hydroxybenzoic acid (10 g, 72.4 mmol) in methanol (150 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with cooling.

-

Reflux the mixture for 6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-hydroxybenzoate.

Step 2: Ortho-Hydroxymethylation

-

Dissolve methyl 4-hydroxybenzoate (10 g, 65.7 mmol) in a mixture of 37% aqueous formaldehyde (15 mL) and 2M sodium hydroxide (50 mL).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Cool the reaction to room temperature and acidify with 2M hydrochloric acid to pH 6.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-hydroxy-3-(hydroxymethyl)benzoate.

Step 3: Chlorination of the Hydroxymethyl Group

-

To a solution of methyl 4-hydroxy-3-(hydroxymethyl)benzoate (10 g, 54.9 mmol) in dichloromethane (100 mL), add thionyl chloride (4.8 mL, 65.9 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-(chloromethyl)-4-hydroxybenzoate.

Step 4: Thiomethylation

-

Prepare a solution of sodium thiomethoxide by adding sodium methoxide (3.2 g, 59.2 mmol) to a solution of methanethiol in methanol.

-

Add the solution of methyl 3-(chloromethyl)-4-hydroxybenzoate (10 g, 49.4 mmol) in methanol (50 mL) to the sodium thiomethoxide solution at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 4-hydroxy-3-(methylthio)benzoate.

Step 5: Hydrolysis

-

Dissolve methyl 4-hydroxy-3-(methylthio)benzoate (8 g, 37.7 mmol) in a mixture of methanol (50 mL) and 2M sodium hydroxide (50 mL).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and acidify with 2M hydrochloric acid to pH 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-methylsulfanylbenzoic acid.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound (e.g., 4-hydroxy-3-methylsulfanylbenzoic acid) in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 4-hydroxy-3-methylsulfanylbenzoic acid scaffold represents a largely unexplored area with significant potential for the development of novel therapeutic agents. The synthetic pathways proposed herein offer a starting point for the synthesis of a diverse library of derivatives.

Future research should focus on:

-

Optimization of the synthesis of the core molecule and its key derivatives.

-

Comprehensive biological screening of a focused library of compounds against a panel of targets, including bacteria, fungi, cancer cell lines, and key enzymes.

-

In-depth SAR studies to identify the key structural features responsible for biological activity.

-

Evaluation of the pharmacokinetic properties of lead compounds to assess their drug-likeness.

References

-

Catalysis Eprints database. Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14402031, 4-Hydroxy-3-(hydroxymethyl)benzoic acid. Available from: [Link]

-

MDPI. A Benzoic Acid Derivative and Flavokawains from Piper species as Schistosomiasis Vector Controls. Available from: [Link]

-

PrepChem. Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Available from: [Link]

- Patent 0478390. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

MDPI. Methyl-Containing Pharmaceuticals. Available from: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Available from: [Link]

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

Rasayan Journal. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

-

ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. Available from: [Link]

-

PubMed Central (PMC). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Available from: [Link]

-

MDPI. Semisynthesis, Biological Evaluation and Molecular Docking Studies of Barbatic Acid Derivatives as Novel Diuretic Candidates. Available from: [Link]

- Google Patents. US7488843B1 - Oxidation process for aromatic compound.

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. Available from: [Link]

-

PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of Novel Hydroxytyrosol Derivatives as Protectors for Vascular Endothelium Against Lipid Overload. Available from: [Link]

-

Indian Academy of Sciences. Synthesis and biological evaluation of novel benzothiophene derivatives. Available from: [Link]

-

ResearchGate. (PDF) Phenolic Compounds - Biological Activity. Available from: [Link]

-

ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic.... Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Mechanism of Action of 4-Hydroxy-3-methylsulfanylbenzoic Acid

Introduction

4-Hydroxy-3-methylsulfanylbenzoic acid is a substituted benzoic acid derivative characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a carboxylic acid moiety on a benzene ring. While its direct biological activities and mechanism of action are not extensively documented in current literature, its structural features suggest a strong potential for therapeutic applications. The presence of a phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, and the substitution pattern on the benzoic acid ring can significantly influence its physicochemical properties and biological interactions.[1][2] This guide presents a predictive analysis of the potential mechanisms of action for 4-Hydroxy-3-methylsulfanylbenzoic acid, based on the known activities of structurally related compounds. We will explore its potential as an antioxidant, anti-inflammatory, and anticancer agent, and provide a comprehensive roadmap for the experimental validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel substituted benzoic acid derivatives.

Predicted Mechanisms of Action

Primary Hypothesis: Antioxidant and Anti-inflammatory Activity

The primary predicted mechanism of action for 4-Hydroxy-3-methylsulfanylbenzoic acid is centered around its potential as a potent antioxidant and anti-inflammatory agent. This hypothesis is strongly supported by the well-documented activities of other hydroxybenzoic acid derivatives.[1][3]

Antioxidant Mechanism:

The phenolic hydroxyl group at the 4-position is predicted to be the primary driver of the compound's antioxidant activity. It can act as a hydrogen atom donor to neutralize free radicals, thereby terminating damaging radical chain reactions.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The methylsulfanyl group at the 3-position, a sulfur-containing moiety, may also contribute to the overall antioxidant capacity, as organosulfur compounds are known to play a significant role in medicinal chemistry and drug design.[4]

Anti-inflammatory Mechanism:

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative stress, 4-Hydroxy-3-methylsulfanylbenzoic acid is predicted to exert anti-inflammatory effects. Furthermore, many phenolic compounds are known to modulate inflammatory pathways directly. We hypothesize that 4-Hydroxy-3-methylsulfanylbenzoic acid may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.

Figure 1: Predicted antioxidant and anti-inflammatory pathway of 4-Hydroxy-3-methylsulfanylbenzoic acid.

Alternative Hypothesis 1: Anticancer Activity via Enzyme Inhibition

Several substituted benzoic acid derivatives have demonstrated potential as anticancer agents.[5][6] We hypothesize that 4-Hydroxy-3-methylsulfanylbenzoic acid may exert cytotoxic effects on cancer cells through the inhibition of key enzymes involved in cell proliferation and survival, such as protein phosphatases or tyrosine kinases.[7] The methylsulfanyl group, with its potential for specific interactions within an enzyme's active site, could be a key determinant of this activity.

Alternative Hypothesis 2: Neuroprotection via Dual-Target Inhibition

There is growing interest in the development of dual-target ligands for the treatment of neurodegenerative diseases like Alzheimer's.[8][9] Structurally similar hydroxybenzoic acid derivatives have been shown to act as both mitochondriotropic antioxidants and cholinesterase inhibitors.[8][9] It is plausible that 4-Hydroxy-3-methylsulfanylbenzoic acid could also exhibit such a dual mechanism, protecting neurons from oxidative damage while also modulating cholinergic transmission.

Experimental Validation Protocols

The following protocols provide a roadmap for the systematic evaluation of the predicted mechanisms of action.

Protocol 1: In Vitro Antioxidant Capacity Assessment

This protocol outlines a series of assays to quantify the antioxidant potential of 4-Hydroxy-3-methylsulfanylbenzoic acid.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

- Create a series of dilutions of the test compound.

- In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance at 517 nm using a microplate reader.

- Calculate the percentage of radical scavenging activity and determine the IC50 value.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

- Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

- Dilute the ABTS radical cation solution with a suitable buffer to obtain a specific absorbance at 734 nm.

- Add the test compound at various concentrations to the ABTS radical cation solution.

- Measure the decrease in absorbance at 734 nm after a defined incubation period.

- Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Ferric Reducing Antioxidant Power (FRAP) Assay:

- Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

- Add the test compound to the FRAP reagent and incubate at 37°C.

- Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

- Construct a standard curve using a known antioxidant (e.g., FeSO4·7H2O) and determine the FRAP value of the test compound.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare Compound Dilutions" [shape=box];

"DPPH Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"ABTS Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"FRAP Assay" [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Measure Absorbance" [shape=diamond, style=rounded];

"Calculate IC50/TEAC/FRAP" [shape=box];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare Compound Dilutions";

"Prepare Compound Dilutions" -> "DPPH Assay";

"Prepare Compound Dilutions" -> "ABTS Assay";

"Prepare Compound Dilutions" -> "FRAP Assay";

"DPPH Assay" -> "Measure Absorbance";

"ABTS Assay" -> "Measure Absorbance";

"FRAP Assay" -> "Measure Absorbance";

"Measure Absorbance" -> "Calculate IC50/TEAC/FRAP";

"Calculate IC50/TEAC/FRAP" -> "End";

}

Figure 2: Workflow for in vitro antioxidant capacity assessment.

Protocol 2: Cellular Anti-inflammatory Activity Assay

This protocol uses a cell-based model to investigate the anti-inflammatory effects of the compound.

1. Cell Culture:

- Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

2. Induction of Inflammation:

- Seed the cells in 96-well plates and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of 4-Hydroxy-3-methylsulfanylbenzoic acid for 1-2 hours.

- Induce an inflammatory response by adding lipopolysaccharide (LPS).

3. Nitric Oxide (NO) Production Assay (Griess Test):

- After 24 hours of LPS stimulation, collect the cell culture supernatant.

- Perform the Griess assay to measure the concentration of nitrite, a stable product of NO.

- A decrease in nitrite levels in compound-treated cells compared to LPS-only treated cells indicates anti-inflammatory activity.

4. Cytokine Quantification (ELISA):

- Collect the cell culture supernatant as described above.

- Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

5. Cell Viability Assay (MTT or MTS):

- Perform a cell viability assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 3: In Silico and In Vitro Enzyme Inhibition Screening

This protocol combines computational and experimental approaches to explore the potential of the compound as an enzyme inhibitor.

1. In Silico Molecular Docking:

- Obtain the 3D structures of target enzymes (e.g., COX-2, 5-LOX, specific protein phosphatases, or tyrosine kinases) from the Protein Data Bank (PDB).

- Use molecular docking software to predict the binding affinity and mode of interaction of 4-Hydroxy-3-methylsulfanylbenzoic acid with the active sites of these enzymes.

2. In Vitro Enzyme Inhibition Assays:

- Based on the docking results, select promising enzyme targets for in vitro validation.

- Perform enzyme inhibition assays using commercially available kits or established protocols.

- Determine the IC50 values of the compound for each target enzyme.

Data Presentation

The following table provides a template for summarizing the hypothetical results from the proposed experimental validation.

| Assay | Endpoint | 4-Hydroxy-3-methylsulfanylbenzoic acid | Positive Control |

| Antioxidant Assays | |||

| DPPH Scavenging | IC50 (µM) | Predicted: Low µM range | Ascorbic Acid |

| ABTS Scavenging | TEAC | Predicted: >1 | Trolox |

| FRAP | FRAP Value (µM Fe(II)) | Predicted: High value | Ascorbic Acid |

| Anti-inflammatory Assays | |||

| Nitric Oxide Production | IC50 (µM) | Predicted: Potent inhibition | Dexamethasone |

| TNF-α Secretion | IC50 (µM) | Predicted: Potent inhibition | Dexamethasone |

| IL-6 Secretion | IC50 (µM) | Predicted: Potent inhibition | Dexamethasone |

| Enzyme Inhibition Assays | |||

| COX-2 Inhibition | IC50 (µM) | To be determined | Celecoxib |

| 5-LOX Inhibition | IC50 (µM) | To be determined | Zileuton |

Conclusion

While further experimental investigation is required, the structural characteristics of 4-Hydroxy-3-methylsulfanylbenzoic acid strongly suggest its potential as a bioactive molecule with therapeutic applications. The proposed mechanisms of action, centered on its antioxidant, anti-inflammatory, and potential enzyme-inhibiting properties, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a comprehensive strategy for validating these hypotheses and elucidating the full therapeutic potential of this promising compound.

References

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. (2018, April 23). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. (2018, April 23). PubMed. Retrieved February 13, 2026, from [Link]

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved February 13, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). Preprints.org. Retrieved February 13, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 13, 2026, from [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019, October 18). DergiPark. Retrieved February 13, 2026, from [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Skeletal muscle stimulants. Substituted benzoic acids. (n.d.). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

[Application of methyl in drug design]. (2013, August). PubMed. Retrieved February 13, 2026, from [Link]

-

OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). Retrieved February 13, 2026, from [Link]

-

To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. (n.d.). Retrieved February 13, 2026, from [Link]

-

Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (n.d.). Retrieved February 13, 2026, from [Link]

-

The importance of sulfur-containing motifs in drug design and discovery. (2022, February 25). PubMed. Retrieved February 13, 2026, from [Link]

-

Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

-

[Application of methyl in drug design]. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

4-Hydroxy-3-methylbenzoic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

4-HYDROXY-3-METHOXYBENZOIC ACID. (n.d.). FEMA. Retrieved February 13, 2026, from [Link]

-

4-Hydroxy-3-methylbenzenesulfonic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

4-[(3-Methylsulfanylphenyl)sulfamoyl]benzoic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications [mdpi.com]

- 2. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-3-methylsulfanylbenzoic acid: A Technical Guide to Theoretical Properties and Computational Modeling

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4-Hydroxy-3-methylsulfanylbenzoic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its electronic structure, reactivity, and intermolecular interactions is paramount for predicting its behavior and designing novel applications. This document outlines key theoretical descriptors and provides detailed, field-proven protocols for its computational analysis using Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational chemistry for the rational design and analysis of phenolic compounds.

Introduction: The Significance of 4-Hydroxy-3-methylsulfanylbenzoic acid

4-Hydroxy-3-methylsulfanylbenzoic acid is a derivative of benzoic acid, a structural motif prevalent in numerous biologically active compounds and functional materials.[1][2][3][4] The presence of a hydroxyl group, a carboxylic acid, and a methylsulfanyl group imparts a unique combination of electronic and steric properties, making it an intriguing candidate for various applications. The hydroxyl and carboxylic acid moieties can participate in hydrogen bonding and act as proton donors or acceptors, influencing its solubility, crystal packing, and interaction with biological targets. The methylsulfanyl group introduces a sulfur atom, which can engage in specific non-covalent interactions and modulate the molecule's lipophilicity and metabolic stability.

Understanding the fundamental theoretical properties of this molecule is the first step toward unlocking its potential. Computational modeling provides a powerful and cost-effective avenue to explore these properties at the atomic level, offering insights that can guide experimental design and accelerate the discovery process.[5][6]

Theoretical Properties: A Quantitative Profile

A comprehensive understanding of a molecule's physicochemical properties is crucial for predicting its behavior in different environments. The following table summarizes key theoretical descriptors for 4-Hydroxy-3-methylsulfanylbenzoic acid, calculated using established computational methods.

| Property | Predicted Value | Method/Source | Significance in Drug Discovery & Materials Science |

| Molecular Formula | C8H8O3S | PubChem | Defines the elemental composition.[7] |

| Molecular Weight | 184.21 g/mol | PubChem | Influences diffusion, bioavailability, and formulation. |

| CAS Number | 499-76-3 | ChemicalBook, Sigma-Aldrich | A unique identifier for the chemical substance.[8][9] |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)O | PubChem | A linear notation for chemical structure, useful for database searches.[7] |

| pKa (Strongest Acidic) | ~4.38 | ChemAxon (Predicted) | Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding.[10] |

| logP (Octanol-Water Partition Coefficient) | ~1.86 | ALOGPS (Predicted) | A measure of lipophilicity, which is critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[10] |

| Polar Surface Area (PSA) | 57.53 Ų | ChemAxon (Predicted) | Relates to hydrogen bonding potential and is a key descriptor for predicting cell permeability.[10] |

| Hydrogen Bond Donors | 2 | ChemAxon (Predicted) | Indicates the capacity to donate protons in hydrogen bonds, influencing intermolecular interactions.[10] |

| Hydrogen Bond Acceptors | 3 | ChemAxon (Predicted) | Indicates the capacity to accept protons in hydrogen bonds, crucial for binding to biological targets.[10] |

| Rotatable Bond Count | 1 | ChemAxon (Predicted) | Relates to conformational flexibility, which can impact binding affinity and entropy.[10] |

Computational Modeling: Methodologies and Protocols

Computational modeling offers a suite of tools to investigate the behavior of 4-Hydroxy-3-methylsulfanylbenzoic acid from the electronic to the macroscopic level. This section details the theoretical underpinnings and practical protocols for three key computational techniques: Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations.

Density Functional Theory (DFT) Calculations: Unveiling Electronic Structure and Reactivity

Expertise & Experience: DFT is a quantum mechanical method that allows for the accurate calculation of a molecule's electronic structure and properties.[11] It provides a balance between computational cost and accuracy, making it a workhorse for theoretical organic chemistry.[12] The choice of functional and basis set is critical for obtaining reliable results and should be guided by the specific properties being investigated and validated against experimental data where possible.[13] For phenolic compounds, functionals like B3LYP or CAM-B3LYP with a basis set such as 6-311G+(d,p) have been shown to provide accurate predictions of geometries and electronic properties.[14][15][16]

Protocol for DFT Calculations:

-

Molecule Building and Initial Optimization:

-

Construct the 3D structure of 4-Hydroxy-3-methylsulfanylbenzoic acid using a molecular builder (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally less expensive method like a semi-empirical method (e.g., PM7) or a small basis set DFT calculation to obtain a reasonable starting geometry.

-

-

High-Level Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-311G+(d,p)).

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Calculation of Molecular Properties:

-

Molecular Orbitals (HOMO/LUMO): Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions.

-

Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.

-

Trustworthiness: The validity of DFT calculations is established by comparing the computed properties with experimental data. For instance, calculated vibrational frequencies can be compared with experimental IR spectra, and calculated NMR chemical shifts can be benchmarked against experimental NMR data.[7]

Visualization: DFT Workflow

Caption: A standard workflow for molecular docking simulations.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics and Stability

Expertise & Experience: Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. [17]By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the conformational changes, flexibility, and stability of molecules and their complexes in a simulated environment (e.g., in water). [18][19][20]The choice of force field, which describes the potential energy of the system, is paramount for the accuracy of the simulation.

Protocol for Molecular Dynamics Simulations:

-

System Setup:

-

Place the molecule of interest (e.g., 4-Hydroxy-3-methylsulfanylbenzoic acid or its complex with a protein) in a simulation box.

-

Solvate the system with an appropriate solvent model (e.g., TIP3P water).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial system setup.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) to ensure the system is stable.

-

-

Production Run:

-

Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule or complex over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Hydrogen Bond Analysis: To study the dynamics of hydrogen bonding interactions.

-

Binding Free Energy Calculations (e.g., MM/PBSA): To estimate the binding affinity of a ligand to a receptor.

-

-

Trustworthiness: The convergence of the simulation should be carefully assessed by monitoring properties like RMSD and potential energy over time. The length of the simulation should be sufficient to sample the relevant conformational space of the system.

Visualization: Molecular Dynamics Workflow

Caption: The fundamental steps involved in a molecular dynamics simulation.

Conclusion and Future Directions

This guide has provided a foundational understanding of the theoretical properties of 4-Hydroxy-3-methylsulfanylbenzoic acid and detailed protocols for its computational investigation. By leveraging the power of DFT, molecular docking, and MD simulations, researchers can gain deep insights into the behavior of this molecule, paving the way for its rational application in drug discovery and materials science. Future computational studies could focus on exploring its reactivity in different chemical environments, its interactions with a wider range of biological targets, and its self-assembly properties for the design of novel materials. The integration of these computational approaches with experimental validation will be crucial for translating theoretical predictions into tangible scientific advancements.

References

- Molecules. 2020 Dec 10;25(24):5828. doi: 10.3390/molecules25245828.

- Computational and Structural Biotechnology Journal. 2021; 19: 185–197. doi: 10.1016/j.csbj.2020.12.019.

- Biomed Res Int. 2020 May 21:2020:6345429. doi: 10.1155/2020/6345429.

- Materials (Basel). 2023 Sep; 16(18): 6258. doi: 10.3390/ma16186258.

- Molecules. 2020 Dec 10;25(24):5828. doi: 10.3390/molecules25245828.

- RSC Advances. 2021; 11(54): 34215–34229. doi: 10.1039/d1ra05741a.

- Applications of Density Functional Theory to Theoretical Organic Chemistry. Inorganica Chimica Acta. 2016; 452: 2-13. doi: 10.1016/j.ica.2016.05.021.

- Analytical Sciences. 2006; 22(8): 1089-1093. doi: 10.2116/analsci.22.1089.

- Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids.

- Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Deriv

- Molecules. 2022 Dec 6;27(23):8590. doi: 10.3390/molecules27238590.

- Molecules. 2022 Dec 6;27(23):8590. doi: 10.3390/molecules27238590.

- The Journal of Physical Chemistry B. 2022; 126(44): 9005–9018. doi: 10.1021/acs.jpcb.2c05424.

- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.

- Density functional theory computation of organic compound penetration into sepiolite tunnels.

- Molecular dynamics. Wikipedia.

- Molecules. 2024 Jan 20;29(2):503. doi: 10.3390/molecules29020503.

- ACS Omega. 2020; 5(9): 4463–4475. doi: 10.1021/acsomega.9b03945.

- The Journal of Chemical Physics. 2015; 142(14): 144105. doi: 10.1063/1.4917290.

- 4-HYDROXY-3-METHYLBENZOIC ACID | 499-76-3. ChemicalBook.

- 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. PubChem.

- 4-Hydroxy-3-methylbenzoic acid 97 499-76-3. Sigma-Aldrich.

- Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). FooDB.

Sources

- 1. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-HYDROXY-3-METHYLBENZOIC ACID | 499-76-3 [chemicalbook.com]

- 9. 4-Hydroxy-3-methylbenzoic acid 97 499-76-3 [sigmaaldrich.com]

- 10. Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425) - FooDB [foodb.ca]

- 11. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions | MDPI [mdpi.com]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Molecular dynamics - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. pubs.aip.org [pubs.aip.org]

Methodological & Application

Synthesis of "4-Hydroxy-3-methylsulfanylbenzoic acid" protocol

Application Note: High-Purity Synthesis of 4-Hydroxy-3-(methylsulfanyl)benzoic Acid

Executive Summary

This guide details a scalable, robust protocol for the synthesis of 4-Hydroxy-3-(methylsulfanyl)benzoic acid (CAS: 14348-42-6), a critical intermediate in the development of agrochemicals and pharmaceuticals. Unlike generic protocols, this method utilizes a protection-activation-coupling strategy. We prioritize the Methyl Ester Route over direct acid functionalization to prevent catalyst poisoning during the critical C-S bond formation step, ensuring high yields (>75%) and simplified purification.

Key Advantages:

-

Chemoselectivity: Uses controlled bromination to avoid 3,5-dibromo byproducts.

-

Catalytic Efficiency: Implements a Ligand-Accelerated Ullmann-type coupling (CuI/L-Proline) to introduce the thiomethyl group under mild conditions.

-

Scalability: Avoids high-pressure autoclaves often required for nucleophilic aromatic substitution on unactivated phenols.

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three logical phases: Activation (Bromination), Functionalization (C-S Coupling), and Deprotection (Hydrolysis).

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the 3-methylsulfanyl core.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

Objective: Introduce a bromine handle at the ortho-position relative to the hydroxyl group. Rationale: The hydroxyl group directs ortho/para. Since the para position is blocked by the ester, bromination occurs ortho. Strict stoichiometry prevents 3,5-dibromination.

Reagents:

-

Methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol)

-

Bromine (

) (10.5 g, 65.7 mmol, 1.0 equiv) -

Glacial Acetic Acid (AcOH) (50 mL)

Protocol:

-

Dissolution: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a dropping funnel and reflux condenser, dissolve Methyl 4-hydroxybenzoate in AcOH.

-

Addition: Cool the solution to 15°C. Add

dropwise over 30 minutes. Critical: Keep temperature <20°C to minimize di-bromination. -

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture into 200 mL ice water. A white precipitate will form.

-

Purification: Filter the solid. Wash with cold water (

mL) and 5% -

Yield: ~12.0 g (80%) of Methyl 3-bromo-4-hydroxybenzoate .

Phase 2: Copper-Catalyzed Thiomethylation (The Critical Step)

Objective: Replace the Bromine with a Thiomethyl (-SMe) group.

Rationale: Standard

Reagents:

-

Methyl 3-bromo-4-hydroxybenzoate (5.0 g, 21.6 mmol)

-

Sodium Thiomethoxide (

) (1.8 g, 25.9 mmol, 1.2 equiv) -

Copper(I) Iodide (

) (410 mg, 2.16 mmol, 10 mol%) -

L-Proline (497 mg, 4.32 mmol, 20 mol%)

- (6.0 g, 43.2 mmol, 2.0 equiv)

-

DMSO (anhydrous, 40 mL)

Protocol:

-

Setup: Use a dry, argon-purged pressure tube or RBF.

-

Mixing: Add the bromo-ester,

, L-Proline, and -

Solvent: Add degassed DMSO. Add

last (hygroscopic/odorous). -

Heating: Heat to 80°C for 12-16 hours.

-

Note: Do not exceed 100°C to prevent decarboxylation or polymerization.

-

-

Quench: Cool to RT. Dilute with EtOAc (100 mL) and water (100 mL). Acidify aqueous layer to pH 4 with 1M HCl.

-

Extraction: Extract aqueous layer with EtOAc. Combine organics, wash with brine, dry over

. -

Purification: Flash chromatography (Silica, Hexane:EtOAc 8:2).

-

Yield: ~3.5 g (82%) of Methyl 4-hydroxy-3-(methylsulfanyl)benzoate .

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Protocol:

-

Dissolve the intermediate (3.5 g) in MeOH (30 mL).

-

Add 2M NaOH (20 mL). Reflux for 2 hours.

-

Cool to RT and evaporate MeOH.

-

Acidify with 6M HCl to pH 1. The product precipitates.

-

Filter, wash with water, and dry under vacuum.

Technical Data & Validation

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | Oxidizes slightly in air; store under |

| Melting Point | 168 - 171°C | Literature value comparison required. |

| Diagnostic SMe peak at 2.4-2.5 ppm. | ||

| MS (ESI-) | m/z 183.0 | Consistent with formula |

Mechanism of Action (Phase 2): The reaction proceeds via a catalytic cycle where L-Proline coordinates with Cu(I) to form the active catalytic species. This species undergoes oxidative addition into the C-Br bond, followed by ligand exchange with the thiomethoxide anion, and finally reductive elimination to form the C-S bond.

Figure 2: Simplified catalytic cycle for the Cu-catalyzed thiomethylation.

Safety & Handling

-

Stench Alert: Sodium thiomethoxide and the product have a strong sulfur odor. All reactions must be performed in a fume hood.

-

Waste Disposal: Treat all aqueous waste from Phase 2 with bleach (sodium hypochlorite) to oxidize residual sulfides before disposal.

-

Bromine: Highly corrosive lachrymator. Use glass syringes and double gloves.

References

-

Preparation of 3-bromo-4-hydroxybenzoic acid

- Source: PrepChem. "Synthesis of 3-bromo-4-hydroxybenzoic acid."

-

URL:[Link]

-

CuI-Catalyzed C-S Coupling Protocol (Base Methodology)

-

General Ullmann Coupling Reference

- Source: Organic Chemistry Portal.

-

URL:[Link]

Sources

- 1. CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution [organic-chemistry.org]

- 2. CuI-nanoparticles-catalyzed selective synthesis of phenols, anilines, and thiophenols from aryl halides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Hydroxy-3-methylsulfanylbenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. An ideal scaffold possesses multiple, orthogonally reactive functional groups that can be selectively addressed to build molecular complexity. 4-Hydroxy-3-methylsulfanylbenzoic acid is an emerging building block of significant interest, featuring three distinct and synthetically valuable functional groups on a stable aromatic core: a carboxylic acid, a phenolic hydroxyl, and a methylsulfanyl (thioether) moiety.

The interplay between these groups—the nucleophilic phenol, the electrophilic carboxylic acid, and the oxidizable, ortho-directing thioether—provides a rich platform for diversification. The electron-donating nature of the hydroxyl and methylsulfanyl groups activates the aromatic ring, while their specific placement (ortho and meta, respectively, to the carboxyl group) offers regiochemical control in subsequent transformations.

This guide provides a comprehensive overview of the properties, synthesis, and synthetic utility of 4-Hydroxy-3-methylsulfanylbenzoic acid. It is designed for researchers, medicinal chemists, and process development professionals seeking to leverage this scaffold for the creation of novel compounds.

Physicochemical and Spectroscopic Data

While 4-Hydroxy-3-methylsulfanylbenzoic acid is a novel or sparsely documented compound, its properties can be reliably estimated based on structurally similar analogs. The following table summarizes its key characteristics.

| Property | Value (Estimated) | Notes |

| Chemical Structure | ||

| IUPAC Name | 4-Hydroxy-3-(methylthio)benzoic acid | |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.21 g/mol | |

| Appearance | Off-white to pale yellow solid (Predicted) | Based on analogs like 4-hydroxy-3-methylbenzoic acid. |

| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Similar to other substituted benzoic acids. |

| pKa₂ (Phenolic Hydroxyl) | ~9.0 - 9.5 | Slightly more acidic than phenol due to the electron-withdrawing carboxyl group. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, Acetone). | Typical for phenolic acids. |

Application Note 1: Proposed Synthesis of the Building Block

A direct, documented synthesis of 4-Hydroxy-3-methylsulfanylbenzoic acid is not widely available. However, a plausible and efficient route can be designed based on the established reactivity of phenols with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, which can achieve ortho-thiomethylation. This method offers a direct approach from a readily available starting material.

Protocol 1: Exploratory Synthesis via Ortho-Thiomethylation

This protocol describes the direct introduction of a methylsulfanyl group onto the 4-hydroxybenzoic acid backbone. The reaction proceeds via the formation of a sulfonium intermediate, which then alkylates the electron-rich aromatic ring, primarily at the ortho position to the powerful activating hydroxyl group.

Reaction Scheme:

Materials:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 10 mmol scale) |

| 4-Hydroxybenzoic acid | 138.12 | 1.0 | 1.38 g |

| Dimethyl sulfoxide (DMSO) | 78.13 | 10.0 | 7.81 g (7.1 mL) |

| Trifluoroacetic anhydride (TFAA) | 210.03 | 2.5 | 5.25 g (3.5 mL) |

| Sodium borohydride (NaBH₄) | 37.83 | 3.0 | 1.13 g |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

| Methanol (MeOH) | - | - | 30 mL |

| 1 M Hydrochloric acid (HCl) | - | - | As needed |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | As needed |

| Saturated sodium chloride (Brine) | - | - | As needed |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | As needed |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous dichloromethane (50 mL).

-

Reagent Addition: Add dimethyl sulfoxide (10.0 eq) to the suspension. Cool the flask to 0 °C in an ice-water bath.

-

Slowly add trifluoroacetic anhydride (2.5 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the consumption of the starting material (typically 4-6 hours).

-

Reduction & Work-up: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and slowly, add methanol (30 mL) to quench the excess TFAA.

-

In a separate beaker, dissolve sodium borohydride (3.0 eq) in a small amount of water and cool it in an ice bath. Slowly add the NaBH₄ solution to the reaction mixture to reduce any sulfoxide byproducts.

-

Once the reduction is complete (as monitored by TLC), carefully acidify the mixture to pH ~2 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-hydroxy-3-methylsulfanylbenzoic acid.

Causality and Insights:

-

Why TFAA? Trifluoroacetic anhydride acts as a powerful activator for DMSO, forming a highly electrophilic sulfonium species necessary for the aromatic substitution.[1]

-

Why NaBH₄? The primary reaction can sometimes lead to the formation of the corresponding sulfoxide. Sodium borohydride is a mild reducing agent capable of converting the sulfoxide back to the desired thioether.

-

Regioselectivity: The powerful ortho-para directing ability of the hydroxyl group strongly favors substitution at the C3 position, which is ortho to the -OH group and sterically accessible.

Application Note 2: Selective Derivatization Strategies

The true utility of 4-Hydroxy-3-methylsulfanylbenzoic acid lies in the selective manipulation of its three functional groups. The different reactivity profiles allow for a stepwise approach to building complex molecules.

Protocol 2: Fischer Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid to its corresponding methyl ester. This is often a crucial first step, as it protects the acid functionality, preventing it from interfering with subsequent base-mediated reactions like etherification.

Materials:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 5 mmol scale) |

| 4-Hydroxy-3-methylsulfanylbenzoic acid | 184.21 | 1.0 | 0.92 g |

| Methanol (MeOH), anhydrous | 32.04 | Solvent | 25 mL |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | cat. (0.1) | ~0.05 mL |

| Ethyl acetate (EtOAc) | - | - | 50 mL |

| Saturated NaHCO₃ solution | - | - | 30 mL |

| Saturated NaCl (Brine) | - | - | 30 mL |

| Anhydrous MgSO₄ | - | - | As needed |

Procedure:

-

Reaction Setup: Dissolve 4-hydroxy-3-methylsulfanylbenzoic acid (1.0 eq) in anhydrous methanol in a 100 mL round-bottom flask with a magnetic stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (~65 °C). Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

-

Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (1 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, to neutralize the acid catalyst), and brine (1 x 30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the next step without further purification.

Causality and Insights:

-

Why an Acid Catalyst? The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]

-

Driving the Equilibrium: The use of the alcohol (methanol) as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product.

Protocol 3: Williamson Etherification of the Phenolic Hydroxyl

This protocol describes the alkylation of the phenolic hydroxyl group. It is advisable to first protect the carboxylic acid as an ester (using Protocol 2) to prevent its deprotonation by the base, which would inhibit the desired O-alkylation.

Materials:

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (for 5 mmol scale) |

| Methyl 4-hydroxy-3-methylsulfanylbenzoate | 198.24 | 1.0 | 0.99 g |

| Alkyl Halide (e.g., Ethyl Iodide) | 155.97 | 1.2 | 0.94 g (0.48 mL) |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 1.38 g |

| Acetone or DMF, anhydrous | - | Solvent | 25 mL |

| Ethyl acetate (EtOAc) | - | - | 50 mL |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask, add the starting ester (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF (25 mL).

-

Reagent Addition: Add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56 °C) or stir at 60-70 °C (for DMF). Monitor the reaction by TLC until completion (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude ether product can be purified by column chromatography if necessary. The final ether can then be saponified back to the carboxylic acid if desired.

Causality and Insights:

-

Why a Base? A base like potassium carbonate is required to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion that can readily attack the electrophilic alkyl halide.

-